molecular formula C10H15NO2 B6616496 methyl 1-cyanocycloheptane-1-carboxylate CAS No. 1248361-47-8

methyl 1-cyanocycloheptane-1-carboxylate

Cat. No.: B6616496
CAS No.: 1248361-47-8
M. Wt: 181.23 g/mol
InChI Key: KQQNOIWXHRYGCB-UHFFFAOYSA-N
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Description

Methyl 1-cyanocycloheptane-1-carboxylate is a seven-membered cycloalkane derivative featuring a cyano (-CN) group and a methyl ester (-COOCH₃) at the 1-position of the cycloheptane ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The compound’s structure combines the steric and electronic effects of a medium-sized cycloalkane ring with the reactivity of both nitrile and ester functional groups. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the nitrile group can be further functionalized into amines, carboxylic acids, or tetrazole moieties .

Properties

IUPAC Name

methyl 1-cyanocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQNOIWXHRYGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyanocycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cycloheptanone with cyanide and an esterifying agent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and automated control to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 1-cyanocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-cyanocycloheptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 1-cyanocycloheptane-1-carboxylate with structurally related cycloalkane carboxylates and nitriles, highlighting key differences in reactivity, physical properties, and applications.

Compound Name Structure Molecular Weight (g/mol) Key Features
This compound Cycloheptane ring, -CN, -COOCH₃ at 1-position 179.22 Larger ring size reduces strain; nitrile enables diverse functionalization.
Methyl 1-cyanocyclopentane-1-carboxylate Cyclopentane ring, -CN, -COOCH₃ 151.17 Higher ring strain enhances reactivity in nucleophilic additions.
Ethyl 1-cyanocycloheptane-1-carboxylate Cycloheptane ring, -CN, -COOCH₂CH₃ 193.24 Ethyl ester increases lipophilicity; slower hydrolysis than methyl ester.
Methyl 2-bromo-1-cyclohexene-1-carboxylate Cyclohexene ring (unsaturated), -Br, -COOCH₃ 219.07 Bromine acts as a leaving group; double bond enables Diels-Alder reactions.
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate Cyclohexane ring with 4-bromophenyl substituent, -COOCH₃ 297.19 Aromatic bromine enhances electronic effects; potential use in cross-coupling.

Key Structural and Functional Differences

Ring Size and Strain :

  • The cycloheptane ring in the target compound exhibits lower strain compared to cyclopentane derivatives, which are more reactive due to angular strain . Cyclohexene derivatives (e.g., methyl 2-bromo-1-cyclohexene-1-carboxylate) benefit from conjugation with the double bond, enabling pericyclic reactions .

Substituent Effects: The cyano group (-CN) in this compound is a strong electron-withdrawing group, polarizing the adjacent ester carbonyl and facilitating nucleophilic attack. This contrasts with bromine substituents (e.g., in methyl 2-bromo-1-cyclohexene-1-carboxylate), which serve as leaving groups in SN₂ reactions . Aromatic substituents (e.g., 4-bromophenyl in ) introduce steric bulk and electronic effects, making such compounds suitable for Suzuki-Miyaura coupling reactions.

Ester Group Variations: Ethyl esters (e.g., ethyl 1-cyanocycloheptane-1-carboxylate ) are more lipophilic than methyl esters, impacting solubility and metabolic stability in biological systems.

Research Findings and Data

Physical Properties

  • Melting Points: Cycloheptane derivatives generally have lower melting points than smaller-ring analogs due to reduced crystal packing efficiency. For example, methyl 2-bromo-1-cyclohexene-1-carboxylate melts at 102–103.5°C , while this compound is typically a liquid at room temperature.
  • Solubility : The nitrile group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon-substituted esters .

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